5-Aminothiophene-2-carbonitrile

Übersicht

Beschreibung

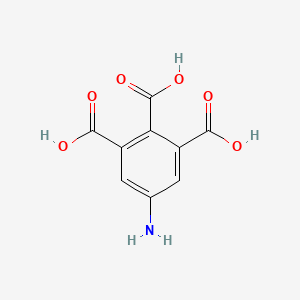

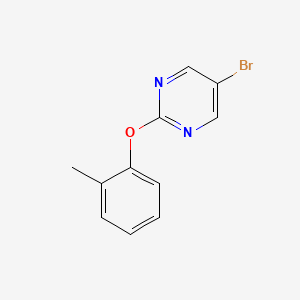

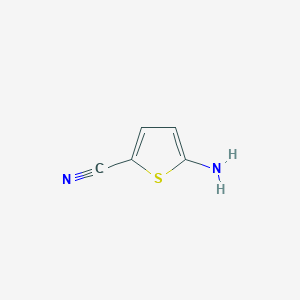

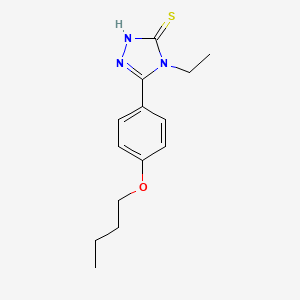

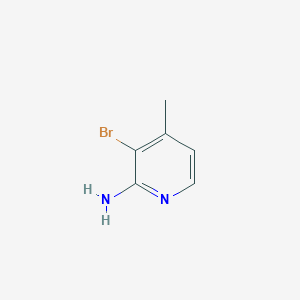

5-Aminothiophene-2-carbonitrile is a compound that belongs to the class of organic compounds known as thiophenes with a cyano group attached to the carbon adjacent to the thiophene ring and an amino group attached to the thiophene ring itself. This structure serves as a key building block in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of 5-aminothiophene-2-carbonitrile has been explored in several studies. For instance, an efficient and facile synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile derivatives has been reported, which involves the reaction of aldehyde, malononitrile, and dihydrothiophen-3(2H)-one or rhodanine . Another study describes a scalable preparation of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, highlighting a key step of thermally promoted elimination/decarboxylation followed by nucleophilic cyclization . Additionally, a stereoselective synthesis method for trans-isomers of 2-amino-4,5-dihydrothiophene-3-carbonitrile derivatives has been proposed, involving base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides .

Molecular Structure Analysis

The molecular structure of 5-aminothiophene-2-carbonitrile derivatives has been characterized using various spectroscopic techniques. For example, the structure of (4R,5S/4S,5R)-2-Amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile was confirmed by X-ray diffraction analysis . The crystal structure of related compounds, such as 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, has also been determined, providing insights into the intermolecular interactions and crystal packing effects .

Chemical Reactions Analysis

5-Aminothiophene-2-carbonitrile and its derivatives undergo various chemical reactions that lead to the formation of new heterocyclic compounds. For instance, the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes like phenyl isothiocyanate and thiophosgene does not yield the expected thieno[2,3-d]pyrimidine derivatives but instead gives substituted dithieno-[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones . The mass spectra of new heterocycles, including 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, have been investigated to understand the main fragmentation routes of molecular ions under electron and chemical ionization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminothiophene-2-carbonitrile derivatives are influenced by their molecular structure and the nature of substituents. The crystal structure analysis of related compounds reveals the presence of hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice . The mass spectral analysis provides information on the stability of molecular ions and the influence of substituents on fragmentation patterns . These properties are crucial for the application of these compounds in various fields, including the development of pharmaceuticals and materials with specific characteristics.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

5-Aminothiophene-2-carbonitrile derivatives have been synthesized and investigated for their potential antitumor properties. A study by Khalifa and Algothami (2020) demonstrated the inhibitory effects of these derivatives on human tumor cell lines, including hepatocellular carcinoma and breast cancer. The compounds displayed varying degrees of tumor growth inhibition, suggesting their potential as antitumor agents (Khalifa & Algothami, 2020).

Synthesis and Chemical Properties

The solvent-free synthesis of 2-Aminothiophene-3-Carbonitrile derivatives, a process which includes high-speed vibration milling, has been explored by Xu et al. (2014). This method offers advantages in terms of reaction time and ease of conditions, highlighting its potential for efficient and environmentally friendly production (Xu et al., 2014).

Antimicrobial and Antifungal Applications

Al-Omran, El-Khair, and Mohareb (2002) synthesized derivatives of 2-aminothiophene-3-carbonitrile and tested them for antimicrobial and antifungal activities. The compounds showed promising results, indicating potential use in combating microbial and fungal infections (Al-Omran, El-Khair, & Mohareb, 2002).

Corrosion Inhibition

5-Aminothiophene-2-carbonitrile derivatives have also been examined for their effectiveness in corrosion inhibition. Bedair et al. (2018) studied the inhibitory effect of bithiophene carbonitrile derivatives on carbon steel corrosion, demonstrating their utility in industrial applications (Bedair et al., 2018).

Photophysical Properties and Metal Sensors

Abaee et al. (2017) developed an efficient four-component reaction exploiting the reactivity of 2-aminothiophene-3-carbonitrile functionality. This study revealed the photophysical properties of the products, suggesting their potential use as metal sensors (Abaee et al., 2017).

Antioxidant Activity in Nervous System

Fortes et al. (2013) investigated the antioxidant activity of a novel 2-aminothiophene derivative in various brain regions of mice. The study found that this compound could protect the brain against neuronal damages, indicating potential therapeutic applications in neurology (Fortes et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-4-1-2-5(7)8-4/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISCGLDZXOXKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561324 | |

| Record name | 5-Aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminothiophene-2-carbonitrile | |

CAS RN |

52532-63-5 | |

| Record name | 5-Aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)